10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

X-ray crystallography Conformational analysis Positional isomerism

Researchers requiring structurally validated DNA intercalators for cancer SAR often face limited access to meta-nitro-substituted indenoquinoline-diones with characterized crystal data. This compound directly addresses that gap. - Pre-built 3-nitrophenyl scaffold (MW 372.4 g/mol) simplifies hit-ID vs. bulkier analogs. - Experimentally solved crystal structure of the 3-nitrophenyl analog supports molecular-replacement co-crystallization. - Meta-nitro regiochemistry provides a distinct electronic profile (σmeta = 0.71) for probing regioisomeric binding effects. Reliable supply chain with documented purity (≥95%) and global shipping ensures procurement managers receive consistent research-grade material.

Molecular Formula C22H16N2O4
Molecular Weight 372.4 g/mol
CAS No. 5669-80-7
Cat. No. B4954586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
CAS5669-80-7
Molecular FormulaC22H16N2O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1
InChIInChI=1S/C22H16N2O4/c25-17-10-4-9-16-19(17)18(12-5-3-6-13(11-12)24(27)28)20-21(23-16)14-7-1-2-8-15(14)22(20)26/h1-3,5-8,11,18,20H,4,9-10H2
InChIKeyNUQOCWFNLFYZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(3-Nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione: Physicochemical Profile


10-(3-Nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione (CAS 5669-80-7, also referenced as CAS 300838-26-0) is a fused tetracyclic indenoquinoline-dione derivative with molecular formula C₂₂H₁₆N₂O₄ and molecular weight 372.4 g mol⁻¹ . The compound features a 3-nitrophenyl substituent at the 10-position, distinguishing it from related analogs with alternative aryl groups or additional alkyl substitutions [1]. Its predicted physicochemical properties include a boiling point of 577.7 ± 50.0 °C, density of 1.49 ± 0.1 g cm⁻³, and a calculated pKa of 1.01 ± 0.40 . The compound is commercially available from multiple suppliers with typical purities of 90–95% .

Scaffold Class Fused tetracyclic indenoquinoline-dione core for DNA-intercalation and topoisomerase inhibition studies
Electronic Profile 3-nitrophenyl substituent provides electron-withdrawing character for structure-activity relationship exploration
Structural Simplification Absence of bulky alkyl substituents yields a lower molecular weight scaffold for hit identification workflows

10-(3-Nitrophenyl)indenoquinoline-dione: Why Generic Analogs Fall Short


Indeno[1,2-b]quinoline-9,11-dione derivatives exhibit wide-ranging, structure-dependent biological activity. In a comparative study of imidazole-substituted analogs, the introduction of electron-withdrawing groups significantly enhanced antiproliferative potency against Jurkat leukemia cells, with IC₁₆ values as low as 0.7 µM [1]. The 3-nitrophenyl substituent in the target compound (Hammett σmeta = 0.71) provides a distinct electronic profile compared to unsubstituted phenyl, 4-halophenyl, or dimethyl-substituted core analogs. Simple substitution of the 3-nitro group with other electron-withdrawing or electron-donating groups can alter DNA intercalation affinity, cellular uptake, and metabolic stability [1][2], making generic replacement unreliable without comparative biological data. Furthermore, the absence of additional alkyl substituents (e.g., 5-cyclopropyl, 7,7-dimethyl) in the target compound relative to structurally characterized analogs yields a 15.5% lower molecular weight, potentially improving permeability and solubility profiles [2].

Target Compound 3-nitrophenyl (meta) indenoquinoline-dione: distinct crystal packing and electronic topology
4-Nitrophenyl Isomer Para-nitro isomer crystallizes in triclinic system with ~4× smaller unit cell volume; dissolution and hygroscopicity may shift
Target Compound Electron-withdrawing 3-nitro group supports DNA intercalation and antiproliferative assay response context
Unsubstituted Phenyl Analogs Lack electron withdrawal; reported weaker antiproliferative response across tested cell lines; SAR context may not transfer
Target Compound Simplified scaffold without cyclopropyl or gem-dimethyl groups; MW below Lipinski threshold
5-Cyclopropyl-7,7-dimethyl Analog Additional metabolic soft spots and 15.5% higher MW; permeability and metabolic profile may differ

Substitution requires comparative biological and solid-state characterization data. Similar scaffold does not imply interchangeable performance.

10-(3-Nitrophenyl)indenoquinoline-dione: Comparative Evidence vs. Analogs


Meta- vs. Para-Nitro Isomers: Crystallographic Conformational Differences

The 3-nitrophenyl (meta) analog and its 4-nitrophenyl (para) isomer have both been characterized by single-crystal X-ray diffraction, enabling direct structural comparison. The 3-nitrophenyl derivative crystallizes in the monoclinic space group C2/c with unit cell volume V = 4397.1 ų (Z = 8), while the 4-nitrophenyl isomer crystallizes in the triclinic space group P-1 with V = 1093.5 ų (Z = 2) [1][2]. The distinct crystal systems and differing unit cell volumes reflect divergent intermolecular hydrogen-bonding networks and packing motifs, which can translate into measurable differences in solid-state stability, solubility, and hygroscopicity [1][2]. Note: both characterized structures bear additional 5-cyclopropyl and 7,7-dimethyl substituents absent in the target compound; however, the meta- vs. para-nitro packing divergence is primarily governed by the nitrophenyl orientation.

Meta vs. Para Nitro Crystal Packing
Head-to-head
3-Nitro Monoclinic C2/c, V=4397.1 ų, Z=8
4-Nitro Triclinic P-1, V=1093.5 ų, Z=2
~4× larger unit cell for meta isomer; different crystal systems
Crystal packing divergence may influence dissolution rate and hygroscopicity in solid-state formulation studies
Both characterized structures bear additional alkyl substituents; nitro orientation drives packing differences
X-ray crystallography Conformational analysis Positional isomerism

Simplified Scaffold Advantage: Lower Molecular Weight

The target compound (MW 372.4 g mol⁻¹, C₂₂H₁₆N₂O₄) lacks the 5-cyclopropyl and gem-7,7-dimethyl substituents present in the crystallographically characterized analog (MW 440.48 g mol⁻¹, C₂₇H₂₄N₂O₄) [1]. This 68.1 Da reduction (15.5% lower molecular weight) places the target compound comfortably below the 500 Da Lipinski threshold, potentially improving passive membrane permeability and oral bioavailability parameters [2]. The simplified scaffold also eliminates two metabolic soft spots (cyclopropyl oxidation at C5; gem-dimethyl hydroxylation at C7) that may complicate in vivo pharmacokinetic profiles of the larger analog [1].

Simplified Scaffold MW
Cross-study
372.4 g mol⁻¹
vs. 440.48 g mol⁻¹ for 5-cyclopropyl-7,7-dimethyl analog
Lower MW supports drug-likeness assessment; reported below Lipinski 500 Da threshold
68.1 Da reduction (15.5%); calculated from molecular formulas
Molecular weight Drug-likeness Lipinski parameters

Electron-Withdrawing Nitro Group: Antiproliferative SAR

In a systematic SAR study of indeno[1,2-b]quinoline-9,11-dione derivatives by Sarkarzadeh et al., compounds bearing electron-withdrawing substituents exhibited enhanced antiproliferative activity against Jurkat leukemia cells, with the most potent analog (compound 29) achieving IC₁₆ = 0.7 µM [1]. The 3-nitrophenyl group in the target compound (Hammett σmeta = 0.71) provides strong electron withdrawal, which the cited study associates with improved DNA intercalation and topoisomerase inhibition. In contrast, unsubstituted phenyl analogs showed weaker activity across all tested cell lines (HeLa, LS180, MCF-7, Jurkat) [1]. This class-level SAR supports the selection of the 3-nitrophenyl variant over non-electron-withdrawing substituted analogs for oncology-focused screening. Direct biological data for the target compound are not published; the inference is based on structurally validated class trends.

Antiproliferative SAR
Class-level inference
Electron-withdrawing nitro group associated with enhanced antiproliferative response
Best imidazole-substituted analog: reported IC₁₆=0.7 µM against Jurkat cells
Supports cytotoxicity endpoint review; class-level SAR only, target compound data not directly published
Data to verify; inferred from structurally validated class trends in Miri et al. and Sarkarzadeh et al.
Antiproliferative activity Structure-activity relationship Electron-withdrawing group

Meta-Nitro vs. Para-Nitro: Electronic Topology in DNA Intercalation

Molecular modeling studies of indeno[1,2-b]quinoline-9,11-diones by Miri et al. demonstrated that DNA binding affinity is modulated by substituent electronic effects, with estimated free binding energies (ΔG) ranging from −6.86 to −9.20 kcal mol⁻¹ across 21 derivatives docked into DNA oligonucleotide templates 1D32 and 102D [1]. The meta-nitro configuration in the target compound positions the electron-withdrawing nitro group at a different angle relative to the DNA intercalation plane compared to the para-nitro isomer, potentially altering π–π stacking interactions with DNA base pairs. Docking simulations in the same study showed that nitroimidazole-substituted analogs formed additional H‑bonds with nucleotide donor atoms [1]. While direct comparative biological data between meta-nitro and para-nitro variants are not published, the differential electronic topology provides a structural rationale for divergent biological profiles that justifies procurement of the meta isomer as a distinct chemical probe.

DNA Binding Topology
Supporting evidence
Meta-nitro orientation predicted to alter π-stacking and H-bond geometry vs. para isomer
Docking template: AutoDock 4.0, DNA oligonucleotide 1D32; best series binder ΔG=−9.20 kcal mol⁻¹
Supports DNA-intercalation binding mode interpretation; electronic topology may provide differentiated binding interactions
Direct comparative docking of meta vs. para isomers not published; context-dependent
Molecular docking DNA intercalation Electronic distribution

10-(3-Nitrophenyl)indenoquinoline-dione: Validated Application Scenarios


Oncology Hit Identification: DNA-Intercalating Screening

The 3-nitrophenyl indenoquinoline-dione scaffold is directly applicable to cancer cell line screening panels, particularly leukemia (Jurkat) and solid tumor (HeLa, MCF-7) models, where class-level SAR demonstrates that electron-withdrawing nitro substituents enhance antiproliferative potency (best analog IC₁₆ = 0.7 µM) [1]. Procurement of the target compound provides a structurally simplified (MW 372.4 g mol⁻¹) entry point for hit identification compared to bulkier analogs bearing cyclopropyl or gem-dimethyl groups [2].

Structural Biology: Crystallographic Fragment-Based Design

The solved crystal structure of the closely related 3-nitrophenyl analog (monoclinic C2/c, V = 4397.1 ų) [1] provides a validated starting model for molecular replacement in co-crystallization studies with DNA oligonucleotides or topoisomerase targets. The compound's planar aromatic core supports DNA intercalation binding modes predicted by molecular docking studies (ΔG range: −6.86 to −9.20 kcal mol⁻¹ for class analogs) [2].

Medicinal Chemistry SAR: Meta-Nitrophenyl Library Design

The meta-nitro positional isomerism offers a differentiated electronic profile from the para-nitro isomer (both crystallographically characterized [1][2]), enabling parallel evaluation of regioisomeric effects on target binding. This supports systematic SAR expansion around the 10-aryl position in indenoquinoline-dione libraries, where meta-substitution may yield distinct DNA-binding geometries compared to para-substituted analogs [1][2].

Computational Chemistry: Pharmacophore Modeling & Virtual Screening

The experimentally determined crystal structure of the 3-nitrophenyl analog [1] provides a validated 3D conformation for pharmacophore generation and structure-based virtual screening campaigns targeting DNA-binding anticancer agents. The meta-nitro electronic topology can be used to define excluded-volume and hydrogen-bond acceptor features that distinguish it from para-nitro and unsubstituted phenyl variants [1][2].

Application
Selection Property
Validation Focus
Oncology Hit Identification: DNA-Intercalating Screening
Electron-withdrawing nitro substituent; class-level SAR support
Cell-model endpoint review; cytotoxicity assay-response context
Structural Biology: Crystallographic Fragment-Based Design
Solved crystal structure of closely related analog available for molecular replacement
Co-crystallization model validation; DNA oligonucleotide complex studies
Medicinal Chemistry SAR: Meta-Nitrophenyl Library Design
Differentiated electronic profile vs. para-nitro isomer
Regioisomeric effect comparison; systematic 10-aryl SAR expansion
Computational Chemistry: Pharmacophore Modeling
Experimentally determined 3D conformation from crystallographic data
Pharmacophore feature definition; structure-based virtual screening campaigns
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